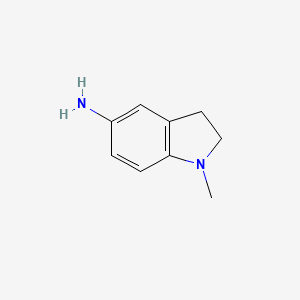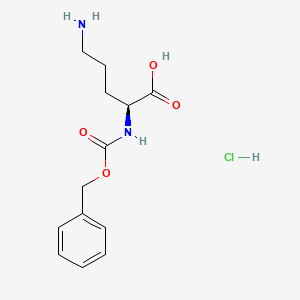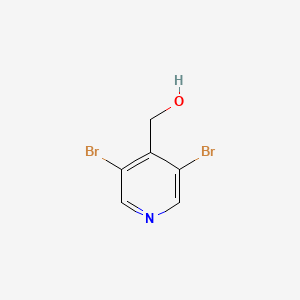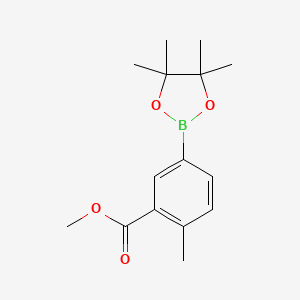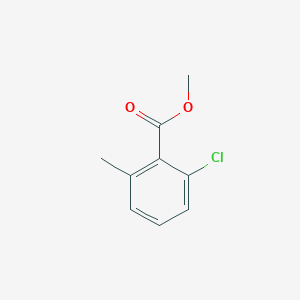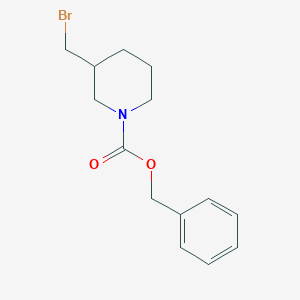![molecular formula C15H14O2 B1603123 4'-羟基-2',6'-二甲基-[1,1'-联苯]-3-甲醛 CAS No. 805250-31-1](/img/structure/B1603123.png)
4'-羟基-2',6'-二甲基-[1,1'-联苯]-3-甲醛
描述
The compound is a derivative of biphenyl, which is an organic compound that consists of two connected phenyl rings . The “4’-Hydroxy” part suggests the presence of a hydroxyl (-OH) group on the 4th carbon of one of the phenyl rings. The “2’,6’-dimethyl” part indicates the presence of two methyl (-CH3) groups on the 2nd and 6th carbons of the same phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a biphenyl core with a hydroxyl group and two methyl groups attached to one of the phenyl rings . The exact structure would depend on the specific positions of these groups on the ring.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. For instance, the hydroxyl group might undergo reactions typical of alcohols, such as esterification or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the hydroxyl and methyl groups might influence its solubility, boiling point, and melting point .科学研究应用
-
- The compound ethyl 2′-hydroxy-4′,6′-dimethoxy-3-(4-methoxynaphthalen-1-yl)-5-oxo-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxylate, which shares a similar structure with the compound , has been studied in the field of crystallography .
- The study involved determining the crystal structure of the compound .
- The methods involved using a diffractometer and various other tools to measure the atomic coordinates and displacement parameters .
- The results included detailed measurements of the crystal structure, including the atomic coordinates and displacement parameters .
-
- Dimethyl sulfoxide (DMSO), a compound related to the one , has been used extensively in the field of organic synthesis .
- DMSO has been used as a carbon source, a sulfur source, and an oxygen source, as well as a crucial oxidant enabling various transformations .
- The methods involved using DMSO in various reactions, such as Swern oxidation, Moffatt oxidation, Parikn–Doering oxidation, Kornblum oxidation, Corey–Chaykovsky reaction, and Pumerer rearrangement .
- The results included the successful synthesis of a variety of heterocyclic compounds .
安全和危害
未来方向
属性
IUPAC Name |
3-(4-hydroxy-2,6-dimethylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-6-14(17)7-11(2)15(10)13-5-3-4-12(8-13)9-16/h3-9,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTRSFUXNGBZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)C=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630651 | |
| Record name | 4'-Hydroxy-2',6'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde | |
CAS RN |
805250-31-1 | |
| Record name | 4'-Hydroxy-2',6'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

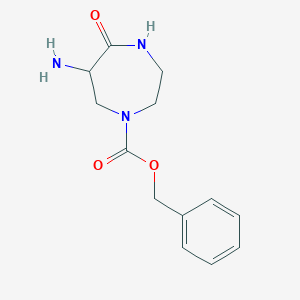
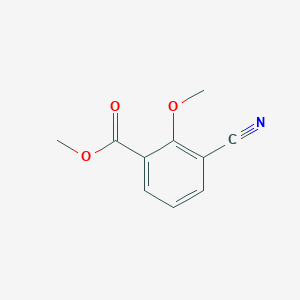
![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane](/img/structure/B1603043.png)
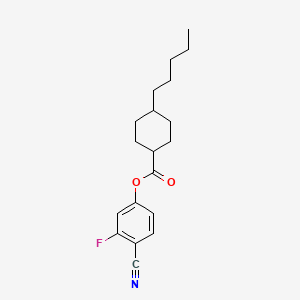
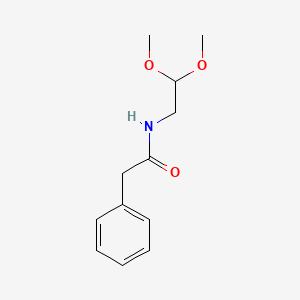
![2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1603050.png)
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1603051.png)

